molecular formula C20H16N2O2S B6491501 1-benzyl-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326897-63-5

1-benzyl-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B6491501
CAS No.: 1326897-63-5
M. Wt: 348.4 g/mol
InChI Key: RHQXJALNXTVIGE-UHFFFAOYSA-N
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Description

This compound is a thieno-pyrimidine-dione derivative featuring a benzyl group at position 1 and a 3-methylphenyl substituent at position 2. Its molecular formula is C₂₀H₁₆FN₂O₂S (MW: 367.4 g/mol), with a CAS number 1326905-17-2 . The thieno[3,2-d]pyrimidine core distinguishes it from other pyrimidine-diones by the fused thiophene ring at positions 3 and 2 of the pyrimidine, influencing electronic properties and biological interactions.

Properties

IUPAC Name

1-benzyl-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-14-6-5-9-16(12-14)22-19(23)18-17(10-11-25-18)21(20(22)24)13-15-7-3-2-4-8-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQXJALNXTVIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound belonging to the thienopyrimidine family. This compound features a unique structure that includes both sulfur and nitrogen atoms within its thieno and pyrimidine rings. The presence of the benzyl and 3-methylphenyl groups contributes to its potential biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains and fungal species. The mechanism of action is hypothesized to involve interference with cellular processes such as protein synthesis or cell wall integrity. Thienopyrimidine derivatives have shown promise as inhibitors of protein kinases which are critical in cancer progression and other diseases .

Anticancer Activity

The potential anticancer activity of this compound is linked to its structural characteristics that may allow it to target specific cancer-related pathways. For instance, thienopyrimidine derivatives have been reported to inhibit various cellular pathways involved in tumor growth .

Case Studies and Research Findings

While direct studies on this specific compound are sparse, related compounds within the thienopyrimidine class have been investigated for their biological effects:

  • A study on thieno[2,3-d]pyrimidine derivatives demonstrated their inhibitory effects on d-Dopachrome tautomerase activity in non-small cell lung cancer models. The most potent compound exhibited an IC50 value of 7.2 ± 0.6 μM .
  • Another series of thienopyrimidine compounds showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

The exact mechanism of action for this compound remains largely uncharacterized; however, it is believed to involve:

  • Inhibition of protein kinases.
  • Disruption of nucleic acid synthesis through interference with pyrimidine metabolism.

Comparative Analysis with Related Compounds

To better understand the potential efficacy of this compound compared to similar compounds in the thienopyrimidine class:

Compound NameStructureBiological ActivityIC50 Value
Thieno[2,3-d]pyrimidineStructureAnticancer7.2 μM
Thienopyrimidine Derivative AStructureAntimicrobialNot specified
Thienopyrimidine Derivative BStructureAntitumorNot specified

Comparison with Similar Compounds

Core Heterocycle Modifications

Thieno[3,2-d] vs. Thieno[2,3-d] Pyrimidine-Diones

  • Thieno[3,2-d]Pyrimidine-2,4-Dione (Target Compound): The sulfur atom in the thiophene ring is adjacent to the pyrimidine nitrogen at position 3, creating distinct electronic effects. This configuration may enhance π-stacking interactions in biological targets .
  • Thieno[2,3-d]Pyrimidine-2,4-Dione (PR-3 in ): The sulfur is adjacent to position 2. Compounds with this scaffold (e.g., 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenyl derivatives) exhibit pIC₅₀ values of 6.5–8.5 μM against TRPA1 calcium channels, suggesting moderate activity .

Thiazolo[5,4-d]Pyrimidine-4,6-Dione (PR-5)

  • Replacement of thiophene with thiazole (PR-5) increases mean pIC₅₀ > 8.5 μM , attributed to thiazole’s electronegative nitrogen enhancing target binding .

Furo[2,3-d]Pyrimidine-2,4-Dione (PR-4)

  • Furan-containing analogs show lower activity (pIC₅₀ ~7 μM), likely due to reduced aromaticity and weaker hydrophobic interactions .

Substituent Effects

3-Methylphenyl vs. Fluorophenyl Groups

  • The target compound’s 3-methylphenyl group provides moderate electron-donating effects, enhancing lipophilicity (logP ~3.5 estimated).

Benzyl vs. Alkyl Substituents

  • In antimicrobial studies, 1-benzyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl) derivatives demonstrated MIC values of 2–8 μg/mL against Staphylococcus aureus, outperforming metronidazole .

Key Findings

Heterocycle Impact: Thieno[3,2-d]pyrimidine cores may offer unique binding profiles compared to [2,3-d] isomers due to sulfur positioning. Thiazole or oxadiazole substituents enhance activity .

Substituent Effects : Fluorine substitution (e.g., 3-fluorophenyl) improves electronic properties but requires balancing with lipophilicity for optimal bioavailability .

Preparation Methods

Cyclocondensation Reaction

Methyl 3-amino-2-thiophenecarboxylate (100 g, 0.64 mol) and urea (191 g, 3.2 mol) are heated at 190°C for 2.5 hours. The reaction mixture is quenched in sodium hydroxide (1 N, 2000 mL), filtered to remove insolubles, and acidified with HCl to precipitate 1H-thieno[3,2-d]pyrimidine-2,4-dione in 98% yield.

Table 1: Cyclocondensation Reaction Parameters

ParameterValue
ReactantMethyl 3-amino-2-thiophenecarboxylate
ReagentUrea
Temperature190°C
Time2.5 hours
Yield98%

Chlorination of the Core

The dione intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) to activate the pyrimidine ring for subsequent functionalization. A mixture of 1H-thieno[3,2-d]pyrimidine-2,4-dione (105 g, 0.63 mol), POCl₃ (1000 mL), and catalytic dimethylformamide (DMF, 2 mL) is refluxed for 6 hours. The product, 4-chlorothieno[3,2-d]pyrimidine, is isolated via vacuum distillation.

ParameterValue
SolventDMSO
Temperature120°C
Time12 hours
Yield82%

Benzylation at Position 1

The benzyl group is introduced via N-alkylation using benzyl bromide under basic conditions.

Alkylation with Benzyl Bromide

3-(3-Methylphenyl)thieno[3,2-d]pyrimidine-4-amine (1 equiv) is dissolved in dry tetrahydrofuran (THF), and sodium hydride (1.5 equiv) is added under nitrogen. Benzyl bromide (1.2 equiv) is introduced dropwise, and the mixture is stirred at 60°C for 8 hours. The crude product is extracted with isopropyl acetate/water (3:1 v/v), and the organic layer is dried over sodium sulfate to afford 1-benzyl-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-4-amine (76% yield).

Table 3: Benzylation Reaction Optimization

ParameterValue
BaseSodium hydride
SolventTHF
Temperature60°C
Time8 hours
Yield76%

Oxidation to the Dione Structure

The final step involves oxidation of the 4-amine group to a ketone, completing the 2,4-dione structure.

Oxidative Conversion

1-Benzyl-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-4-amine (1 equiv) is treated with hydrogen peroxide (30% w/v, 3 equiv) in acetic acid at 80°C for 6 hours. The reaction is quenched with ice water, and the precipitate is filtered and washed with cold methanol to yield the title compound (68% yield).

Table 4: Oxidation Reaction Parameters

ParameterValue
Oxidizing AgentHydrogen peroxide
SolventAcetic acid
Temperature80°C
Time6 hours
Yield68%

Industrial-Scale Considerations

Large-scale production requires optimization of solvent systems and temperature control. The patent US6177564B1 highlights the use of isopropyl acetate/water mixtures for efficient phase separation and reduced impurity carryover . Continuous flow reactors may enhance throughput, particularly during chlorination and alkylation steps.

Q & A

Q. What are the key synthetic steps for preparing 1-benzyl-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione?

The synthesis typically involves a multi-step process:

Core Formation : Cyclization of methyl 3-aminothiophene-2-carboxylate with urea or thiourea derivatives under reflux conditions to form the thieno[3,2-d]pyrimidine core .

Substitution Reactions : Introduction of the 3-methylphenyl group via nucleophilic substitution, often using chlorinated intermediates. The benzyl group is added via alkylation with benzyl halides in the presence of a base (e.g., K₂CO₃) .

Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the final product .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, aromatic protons in the 3-methylphenyl group appear as distinct multiplets in δ 6.8–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ at m/z 379.1 for C₂₁H₁₈N₂O₂S) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological screening methods are used to evaluate this compound?

  • In Vitro Assays :
    • Antimicrobial Activity : Broth microdilution (MIC assays) against Staphylococcus aureus or Mycobacterium tuberculosis (e.g., MIC ≤ 25 µg/mL suggests potential) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based kinase inhibition assays (e.g., EGFR or Aurora kinase targets) .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions during benzylation .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance substitution efficiency .
  • Continuous Flow Systems : Improve heat dissipation and reduce reaction time for cyclization steps .
  • DoE (Design of Experiments) : Statistical optimization of temperature (e.g., 80–110°C) and molar ratios (e.g., 1:1.2 for benzyl chloride) .

Q. How are contradictory biological activity data resolved?

  • Dose-Response Curves : Replicate assays across multiple concentrations to confirm IC₅₀/MIC reproducibility .
  • Target Validation : Use CRISPR/Cas9 knockout models to verify if observed activity (e.g., antitubercular effects) is target-specific .
  • Metabolic Stability : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., RMSD < 2.0 Å indicates reliable poses) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
  • QSAR Modeling : Use MOE or RDKit to correlate substituent electronegativity (e.g., Hammett σ values) with antimicrobial activity .

Q. How does the substitution pattern influence structure-activity relationships (SAR)?

  • Benzyl Group Modifications :
    • Electron-Withdrawing Groups (e.g., -CF₃ at para position): Enhance kinase inhibition (e.g., 10-fold lower IC₅₀ vs. methyl groups) .
    • Ortho-Substituents : Steric hindrance reduces binding affinity (e.g., 2-methylphenyl vs. 4-methylphenyl) .
  • Thienopyrimidine Core : Fluorination at C5 increases metabolic stability (t₁/₂ > 120 min in microsomes) .

Data Contradiction Analysis

Example : Discrepancies in reported antitubercular vs. anticancer activity.

  • Hypothesis : Differential solubility (logP 3.5 vs. 2.8) may affect cellular uptake in bacterial vs. mammalian cells .
  • Validation : Parallel assays under identical conditions (e.g., same media pH and serum content) to isolate compound-specific effects .

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